molecular formula C14H11NO B12973065 Acridine, 9-methyl-, 10-oxide CAS No. 10228-94-1

Acridine, 9-methyl-, 10-oxide

Cat. No.: B12973065
CAS No.: 10228-94-1
M. Wt: 209.24 g/mol
InChI Key: NPOGMMAROGPUCM-UHFFFAOYSA-N
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Description

9-Methylacridine 10-oxide is a derivative of acridine, a heterocyclic organic compound containing nitrogen. This compound is known for its unique chemical properties and has been studied for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methylacridine 10-oxide typically involves the oxidation of 9-Methylacridine. One common method is the use of peracids, such as m-chloroperbenzoic acid, under controlled conditions to achieve the desired oxidation . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and ensure high yield.

Industrial Production Methods

Industrial production of 9-Methylacridine 10-oxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, including temperature, solvent, and oxidizing agent concentration, to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

9-Methylacridine 10-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 9-Carboxyacridine
  • 9-Aminoacridine
  • 9-Mesityl-10-methylacridinium perchlorate

Uniqueness

Compared to other acridine derivatives, 9-Methylacridine 10-oxide stands out due to its specific oxidation state and its ability to act as a photocatalyst under visible light. This makes it particularly useful in applications requiring light-induced reactions, such as photodynamic therapy and photocatalytic organic synthesis .

Properties

IUPAC Name

9-methyl-10-oxidoacridin-10-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-11-6-2-4-8-13(11)15(16)14-9-5-3-7-12(10)14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOGMMAROGPUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=[N+](C3=CC=CC=C13)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501126
Record name 9-Methyl-10-oxo-10lambda~5~-acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10228-94-1
Record name 9-Methyl-10-oxo-10lambda~5~-acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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